Myristoleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

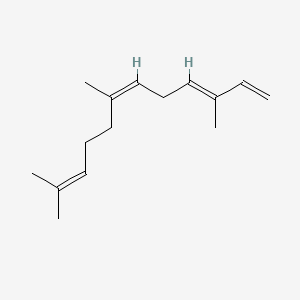

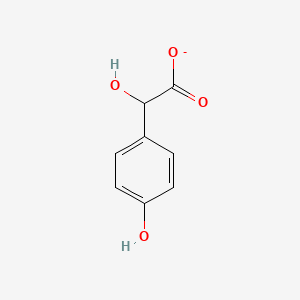

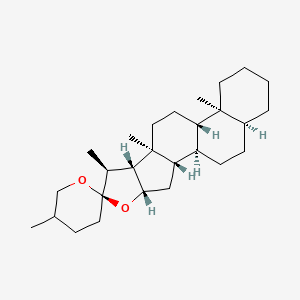

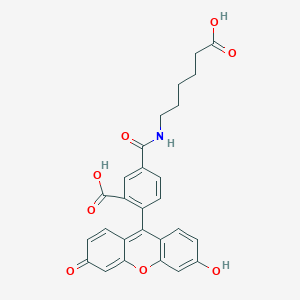

Myristoleate is a tetradecenoate that is the conjugate base of myristoleic acid. It has a role as a plant metabolite. It is a conjugate base of a myristoleic acid.

Applications De Recherche Scientifique

Scientific Research Applications of Myristoleate

Anti-Arthritic Properties :

- Cetyl this compound (CM) has demonstrated anti-arthritic properties. A study by Hunter et al. (2003) found that CM reduced the incidence and severity of arthritis in a murine model. However, a report by Whitehouse & McGeary (1999) could not confirm the arthro-preventive action of CM in rats.

Influence on Dairy Cow Rations and Milk Fatty Acid Profile :

- A study by Odongo et al. (2007) showed that supplementing dairy cow rations with myristic acid reduced methane production and altered the fatty acid profile in milk.

Role in Photoreceptor G-Protein Modification :

- Research by Kokame et al. (1992) and Kokame et al. (1992) highlighted myristate's role in the lipid modification at the N terminus of photoreceptor G-protein, which is crucial for visual excitation in photoreceptor cells.

Effects on Osteoclast Formation and Bone Resorption :

- Myristoleic acid has been found to inhibit osteoclast formation and bone resorption by suppressing RANKL activation of Src and Pyk2, as noted in a study by Kwon et al. (2015).

Impact on Neurodevelopmental Outcomes :

- A study by Peterson et al. (2008) found that fatty acid ethyl esters like ethyl myristate in meconium are associated with poorer neurodevelopmental outcomes in infants.

Safety and Efficacy in Food Supplements :

- The European Food Safety Authority reviewed the safety of Cetyl this compound Complex (CMC) in food supplements but concluded that its safety has not been established. This is detailed in a report by Efsa Panel on Dietetic Products (2013).

Lipase-Catalyzed Reactions and Industrial Applications :

- A study by Hilterhaus et al. (2008) showed that myristyl myristate can be synthesized efficiently using an innovative reactor concept, indicating potential industrial applications.

Effect on Drug Delivery Systems :

- Research by Zhao et al. (2016) explored the impact of isopropyl myristate on the viscoelasticity and drug release of transdermal patches, indicating its relevance in pharmaceutical formulations.

Propriétés

Formule moléculaire |

C14H25O2- |

|---|---|

Poids moléculaire |

225.35 g/mol |

Nom IUPAC |

(Z)-tetradec-9-enoate |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5- |

Clé InChI |

YWWVWXASSLXJHU-WAYWQWQTSA-M |

SMILES isomérique |

CCCC/C=C\CCCCCCCC(=O)[O-] |

SMILES |

CCCCC=CCCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCC=CCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)

![4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B1240049.png)